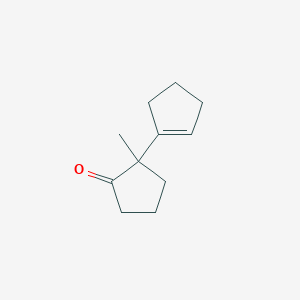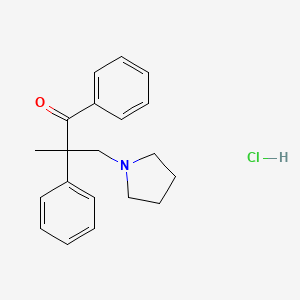
2-Methyl-2-phenyl-3-(1-pyrrolidinyl)propiophenone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-phenyl-3-(1-pyrrolidinyl)propiophenone hydrochloride is a synthetic compound that belongs to the class of pyrrolidinyl ketones This compound is characterized by the presence of a pyrrolidine ring, a phenyl group, and a propiophenone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-phenyl-3-(1-pyrrolidinyl)propiophenone hydrochloride typically involves the reaction of propiophenone derivatives with pyrrolidine under specific conditions. . The reaction conditions often include the use of catalysts such as aluminum chloride and solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of advanced analytical techniques to confirm the compound’s structure and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2-phenyl-3-(1-pyrrolidinyl)propiophenone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
2-Methyl-2-phenyl-3-(1-pyrrolidinyl)propiophenone hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research explores its potential therapeutic applications, including its effects on the central nervous system.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2-phenyl-3-(1-pyrrolidinyl)propiophenone hydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring plays a crucial role in its binding to target proteins, influencing their activity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-1-phenyl-3-(1-piperidinyl)-1-propanone hydrochloride
- 3-Methyl-α-Pyrrolidinopropiophenone (hydrochloride)
- 4’-Ethyl-2-methyl-3-(1-pyrrolidinyl)propiophenone hydrochloride
Uniqueness
2-Methyl-2-phenyl-3-(1-pyrrolidinyl)propiophenone hydrochloride is unique due to its specific structural features, such as the combination of a pyrrolidine ring and a propiophenone moiety
Propiedades
Número CAS |
40281-23-0 |
|---|---|
Fórmula molecular |
C20H24ClNO |
Peso molecular |
329.9 g/mol |
Nombre IUPAC |
2-methyl-1,2-diphenyl-3-pyrrolidin-1-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C20H23NO.ClH/c1-20(16-21-14-8-9-15-21,18-12-6-3-7-13-18)19(22)17-10-4-2-5-11-17;/h2-7,10-13H,8-9,14-16H2,1H3;1H |
Clave InChI |
FYGJHBPMTIZVSW-UHFFFAOYSA-N |
SMILES canónico |
CC(CN1CCCC1)(C2=CC=CC=C2)C(=O)C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


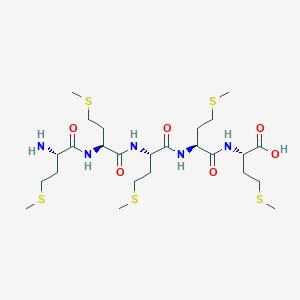
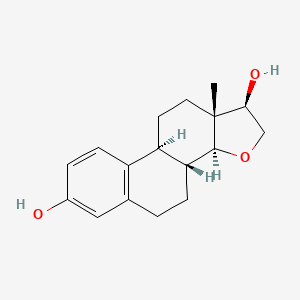



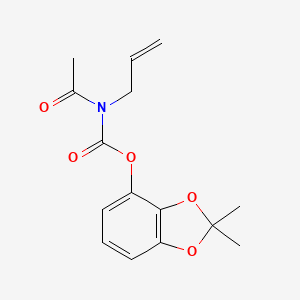
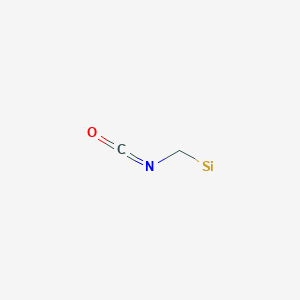
![Pyridinium, 1-[(4-fluorophenyl)methyl]-](/img/structure/B14668475.png)
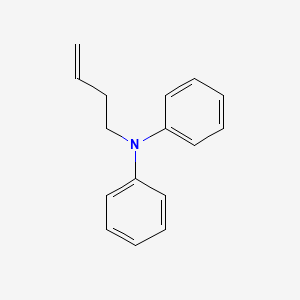
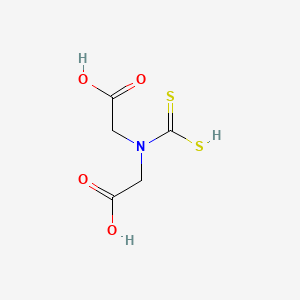

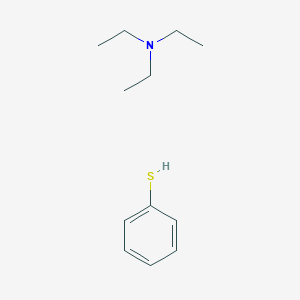
![4-chloro-2-[(E)-[(Z)-(5-chloro-2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol](/img/structure/B14668498.png)
